molecular formula C14H12N2O B13866038 2-(naphthalen-1-yloxymethyl)-1H-imidazole

2-(naphthalen-1-yloxymethyl)-1H-imidazole

Cat. No.: B13866038
M. Wt: 224.26 g/mol
InChI Key: XDFCNHZKZVKIDN-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxymethyl)-1H-imidazole is an organic compound that features a naphthalene ring attached to an imidazole moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxymethyl)-1H-imidazole typically involves the reaction of naphthalen-1-ylmethanol with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yloxymethyl)-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxymethyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-(naphthalen-1-yloxymethyl)-1H-imidazole

InChI

InChI=1S/C14H12N2O/c1-2-6-12-11(4-1)5-3-7-13(12)17-10-14-15-8-9-16-14/h1-9H,10H2,(H,15,16)

InChI Key

XDFCNHZKZVKIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=NC=CN3

Origin of Product

United States

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